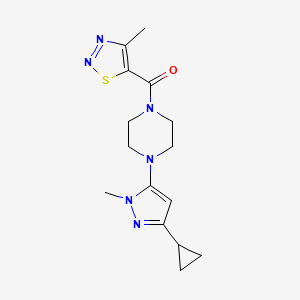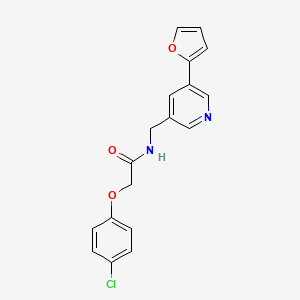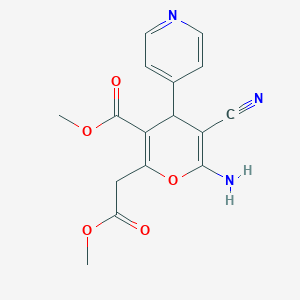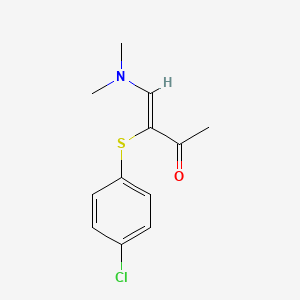
(Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one, more commonly known as Z-CPSDMAB, is a synthetic compound that has been used in numerous scientific research applications. It is a synthetic analog of the naturally occurring compound, (Z)-3-(4-chlorophenyl)sulfanyl-4-hydroxybut-3-en-2-one (Z-CPSHOB), and is a member of the sulfonylurea class of compounds. Z-CPSDMAB has been studied extensively for its ability to act as an agonist of the ligand-gated ion channel, the NMDA receptor. It has also been used in numerous laboratory experiments to study the structure and function of the NMDA receptor and other ion channels.
Aplicaciones Científicas De Investigación
GPR14/Urotensin-II Receptor Agonism
One significant application of a compound structurally similar to (Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one is its role as a nonpeptidic agonist of the urotensin-II receptor. The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954) showed potent activity at the human UII receptor, indicating its potential as a pharmacological research tool and a prospective drug lead (Croston et al., 2002).
Nonlinear Optical Properties
Another application is in the field of nonlinear optical materials. A compound with a similar structure demonstrated a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating its potential in optical device applications, such as optical limiters (Rahulan et al., 2014).
Antimelanoma Potential
The compound 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a derivative with a similar structure, was synthesized as a potential bifunctional antimelanoma agent. It showed significant cytotoxic activity against B16F1 murine melanoma cells, suggesting its use in cancer research (Ruzza et al., 2009).
Chemiluminescence in Dioxetanes
A related research explored sulfanyl-substituted bicyclic dioxetanes, demonstrating that base-induced decomposition of these dioxetanes in certain conditions could emit light, potentially making them useful in chemical analysis and bioimaging applications (Watanabe et al., 2010).
Propiedades
IUPAC Name |
(Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-9(15)12(8-14(2)3)16-11-6-4-10(13)5-7-11/h4-8H,1-3H3/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJFBFGCLHJJI-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)SC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/N(C)C)/SC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one](/img/structure/B2362873.png)
![5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362875.png)
![6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2362876.png)
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide](/img/structure/B2362878.png)
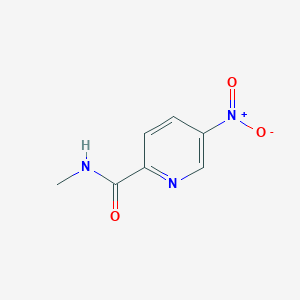
![Pyridin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2362884.png)
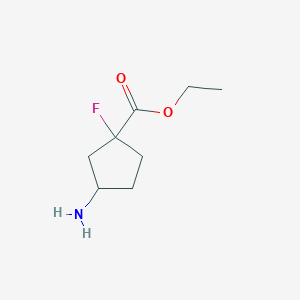
![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)
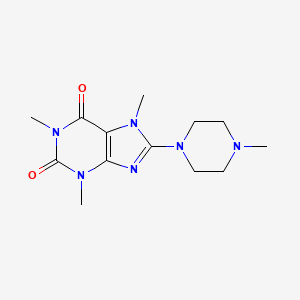
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2362891.png)
![N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2362892.png)
